O(6)-Benzyl-2'-deoxyguanosine
Overview
Description
O(6)-Benzyl-2’-deoxyguanosine is a synthetic nucleoside analog derived from guanine. It is characterized by the presence of a benzyl group attached to the oxygen atom at the sixth position of the guanine base. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Mechanism of Action
Target of Action
O(6)-Benzyl-2’-deoxyguanosine (O6-BG) primarily targets the DNA repair protein alkylguanine-alkyltransferase (AGAT) . AGAT plays a crucial role in repairing adducts at the O6 position of guanine in DNA, which are formed by chemotherapeutic nitrosoureas and methylating agents .
Mode of Action
O6-BG and its metabolite O6-benzyl-8-oxoguanine (8-oxo-O6-BG) bind to the same cysteine residue on the AGAT molecule that is used for alkyl group transfer, thereby permanently inactivating that enzyme molecule . This irreversible inactivation enhances the cytotoxicity of nitrosoureas, as AGAT can no longer repair the DNA damage caused by these alkylating agents .
Biochemical Pathways
It is known that o6-bg disrupts the dna repair mechanism mediated by agat, leading to an accumulation of dna damage and subsequent cell death .
Pharmacokinetics
O6-BG exhibits rapid elimination with a half-life of 85 ± 140 minutes, an area under the curve of 795 ± 320 μm·min, and a clearance of 760 ± 400 ml/min/m² . Its active metabolite, 8-oxo-O6-BG, has a longer terminal half-life, approximately 4-fold longer than O6-BG . The pharmacokinetic parameters for O6-BG and 8-oxo-O6-BG are similar to those reported previously in adults .
Result of Action
The action of O6-BG results in the accumulation of DNA damage in cells due to the inactivation of AGAT . This leads to an enhancement of the cytotoxic effects of alkylating agents, such as nitrosoureas, ultimately leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Benzyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective benzylation at the O(6) position. The general steps include:
- Protection of the 3’- and 5’-hydroxyl groups using silyl or acyl protecting groups.
- Benzylation of the O(6) position using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production of O(6)-Benzyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: O(6)-Benzyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl group, reverting to 2’-deoxyguanosine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2’-Deoxyguanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
O(6)-Benzyl-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA repair mechanisms and as a probe for investigating the interactions between DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair.
Industry: Utilized in the development of novel pharmaceuticals and as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
O(6)-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group instead of a benzyl group.
O(6)-Ethyl-2’-deoxyguanosine: Contains an ethyl group at the O(6) position.
O(6)-Phenyl-2’-deoxyguanosine: Features a phenyl group at the O(6) position.
Comparison: O(6)-Benzyl-2’-deoxyguanosine is unique due to the presence of the bulky benzyl group, which significantly affects its chemical reactivity and biological interactions. Compared to its methyl and ethyl counterparts, the benzyl group provides greater steric hindrance, leading to different reaction pathways and biological effects. The phenyl derivative, while similar in size, lacks the flexibility of the benzyl group, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBOAIQUHDQD-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926478 | |
Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129732-90-7 | |
Record name | O(6)-Benzyl-2'-deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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